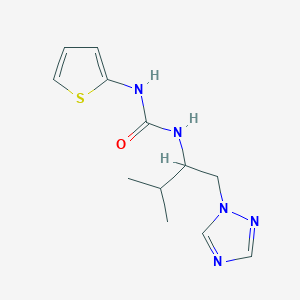

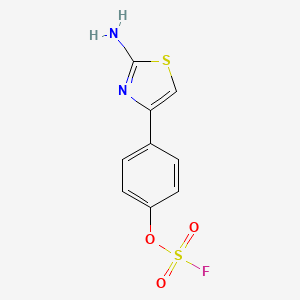

![molecular formula C10H9N5S B2535533 3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 764710-30-7](/img/structure/B2535533.png)

3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

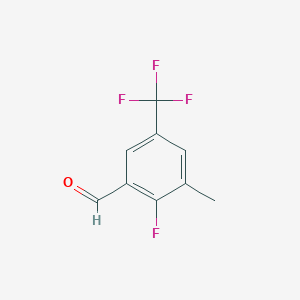

“3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a chemical compound with the CAS Number: 764710-30-7. Its molecular weight is 231.28 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-3-2-4-8(11)5-7/h2-5H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications

Overview of Heterocyclic Systems

Heterocyclic systems, particularly those containing triazole and thiadiazole fragments, are significant in bioorganic and medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. Research has led to the development of numerous molecular designs and the synthesis of hundreds of new compounds with promising analgesic and anti-inflammatory activities. Structure-activity relationship (SAR) analysis and molecular docking studies further optimize these compounds for enhanced activity and favorable drug-like characteristics (Koval et al., 2022).

Antibacterial Applications

The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, especially against Staphylococcus aureus, highlights the potential of these compounds in treating bacterial infections. Some of these hybrids have been used clinically, demonstrating broad-spectrum antibacterial efficacy against various drug-resistant strains (Li & Zhang, 2021).

Pharmacological Patents

Recent patents on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives reveal a surge in interest for their development due to their extensive biological activities. This includes anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The need for new, efficient preparations that align with green chemistry principles has been emphasized, particularly for diseases that require novel therapeutic agents (Ferreira et al., 2013).

Antioxidant and Antiradical Activities

The antioxidant and antiradical activities of compounds with open thiogroups, such as 1,2,4-triazole-3-thione derivatives, have been compared to biogenic amino acids like cysteine. These activities suggest a positive impact on patients exposed to high doses of radiation, highlighting new chemical transformation possibilities for this class of compounds (Kaplaushenko, 2019).

Biological Features of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The search for rational synthesis methods has led to the discovery of biologically active substances among these compounds, indicating their importance in modern organic synthesis and pharmaceutical research (Ohloblina, 2022).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors, suggesting a broad spectrum of potential targets .

Mode of Action

It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that the compound could potentially have a wide range of molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, the class of compounds to which 3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline belongs, have been studied extensively . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.

Cellular Effects

Related compounds have been shown to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Molecular Mechanism

It is known that the thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This suggests that this compound may interact with biomolecules in a similar manner to pyrimidine.

Properties

IUPAC Name |

3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-3-2-4-8(11)5-7/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOORTJZDQRGSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

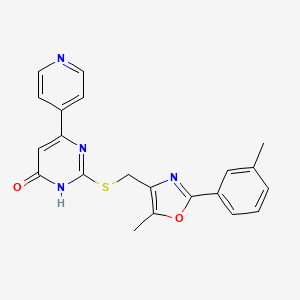

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)

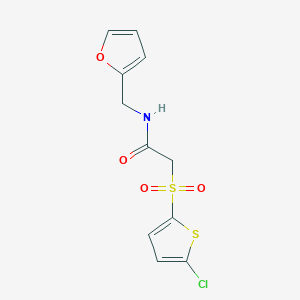

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)

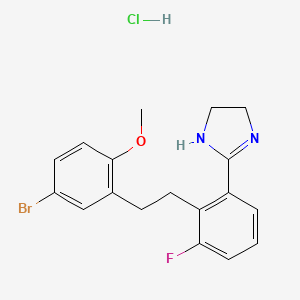

![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)

![6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline](/img/structure/B2535469.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)